molecular formula C5H12ClN B2976754 2-Ethylazetidine hydrochloride CAS No. 1803590-85-3

2-Ethylazetidine hydrochloride

Cat. No.: B2976754
CAS No.: 1803590-85-3
M. Wt: 121.61
InChI Key: WJGRSNJCKHVHER-UHFFFAOYSA-N
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Description

2-Ethylazetidine hydrochloride is a chemical compound with the molecular formula C₅H₁₂ClN. It is a four-membered heterocyclic amine, where the nitrogen atom is part of the ring structure. This compound is known for its significant ring strain, which influences its reactivity and stability. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylazetidine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylazetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.

Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-Ethylazetidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethylazetidine hydrochloride involves its interaction with various molecular targets. The ring strain in the azetidine structure makes it highly reactive, allowing it to participate in a range of chemical reactions. These interactions can influence biological pathways and processes, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Uniqueness: 2-Ethylazetidine hydrochloride is unique due to its ethyl substitution, which influences its reactivity and stability compared to other azetidines. This substitution can enhance its solubility and interaction with various reagents, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

2-ethylazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-2-5-3-4-6-5;/h5-6H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGRSNJCKHVHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803590-85-3
Record name 2-ethylazetidine hydrochloride
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